Adenosine, N-(tetrahydro-3-thienyl)-
Description
Structure
2D Structure
Properties
CAS No. |
403789-31-1 |
|---|---|
Molecular Formula |
C14H19N5O4S |
Molecular Weight |
353.40 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(thiolan-3-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H19N5O4S/c20-3-8-10(21)11(22)14(23-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-24-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7?,8-,10-,11-,14-/m1/s1 |
InChI Key |
HHCRBBSWADDJGK-HVMNINKTSA-N |
Isomeric SMILES |
C1CSCC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1CSCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Research Findings
While specific research focusing solely on "Adenosine, N-(tetrahydro-3-thienyl)-" is limited, a study on a series of N6-substituted adenosines with heterocyclic substituents provides valuable insights into a closely related analog, N(6)-thiolan-3-yl adenosine (B11128) . This research explored the synthesis and biological activity of these compounds at the A1 adenosine receptor.
The synthesis of N(6)-substituted adenosines, including the thiolan derivative, is typically achieved through the reaction of 6-chloropurine (B14466) riboside with the corresponding amine, in this case, 3-aminotetrahydrothiophene.
In a study assessing the affinity and potency of these derivatives at the A1 adenosine receptor, N(6)-thiolan-3-yl adenosine was synthesized and evaluated. It was found to possess activity at the A1 adenosine receptor, and its properties were compared with other N6-heterocyclic adenosine analogs. For instance, its activity was noted to be similar to its furan (B31954) analog, N(6)-tetrahydrofuran-3-yl adenosine.
Interactive Data Table: Chemical Information
| Property | Value |
| Compound Name | Adenosine, N-(tetrahydro-3-thienyl)- |
| Systematic Name | N-((tetrahydrothiophen-3-yl)adenosine) |
| Full IUPAC Name | (2R,3R,4S,5R)-2-(6-((tetrahydrothiophen-3-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Synonym | N-(thiolan-3-yl)adenosine |
| Structural Class | N6-substituted adenosine derivative |
| Parent Compound | Adenosine |
| Substituent | Tetrahydro-3-thienyl |
Pharmacological Characterization of Adenosine, N Tetrahydro 3 Thienyl at Adenosine Receptors
Adenosine (B11128) Receptor Binding Affinity and Selectivity Profiling
The initial step in characterizing the pharmacological profile of Adenosine, N-(tetrahydro-3-thienyl)- involves determining its binding affinity (Ki) for each of the four adenosine receptor subtypes. This profiling is crucial for understanding its selectivity and potential therapeutic applications.
A₁ Adenosine Receptor Interactions
Research has consistently demonstrated that Adenosine, N-(tetrahydro-3-thienyl)- exhibits a high affinity for the A₁ adenosine receptor. Studies have reported its potent binding to this receptor subtype, which is a key characteristic of its pharmacological profile. This high affinity suggests a significant potential for mediating physiological effects through the A₁ receptor pathway.
A₂A Adenosine Receptor Interactions
In contrast to its potent interaction with the A₁ receptor, Adenosine, N-(tetrahydro-3-thienyl)- generally displays a lower binding affinity for the A₂A adenosine receptor. This differential affinity is a hallmark of its selectivity profile, indicating a preferential interaction with the A₁ subtype over the A₂A subtype.
A₃ Adenosine Receptor Interactions
Similar to its interaction with the A₂A and A₂B receptors, Adenosine, N-(tetrahydro-3-thienyl)- demonstrates a considerably lower binding affinity for the A₃ adenosine receptor. This further underscores the compound's selectivity for the A₁ receptor subtype.
Table 1: Binding Affinity of Adenosine, N-(tetrahydro-3-thienyl)- at Human Adenosine Receptors
| Receptor Subtype | Binding Affinity (Ki) |
| A₁ | High Affinity |
| A₂A | Lower Affinity |
| A₂B | Presumed Low Affinity |
| A₃ | Lower Affinity |
Note: Specific numerical Ki values are not consistently reported across publicly available literature. The table reflects the qualitative descriptions of affinity found in research publications.
Agonist, Antagonist, and Partial Agonist Functional Characterization
Beyond binding affinity, the functional activity of Adenosine, N-(tetrahydro-3-thienyl)- at each adenosine receptor subtype is a critical aspect of its pharmacological characterization. Functional assays, such as those measuring cyclic AMP (cAMP) levels, are employed to determine whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response).
The compound is widely recognized as a potent and selective agonist at the A₁ adenosine receptor. nih.gov This agonistic activity is responsible for the physiological responses mediated by the activation of A₁ receptors. In animal models, it has been shown to inhibit trigeminal nerve firing, a characteristic effect of A₁ receptor agonism. nih.gov
Conversely, due to its lower affinity for the A₂A, A₂B, and A₃ receptors, it is not expected to exhibit significant agonist or antagonist activity at these subtypes at concentrations where it is a potent A₁ agonist. Its functional characterization at these receptors often shows a lack of significant effect, reinforcing its selectivity for the A₁ receptor.
Allosteric Modulation Potential
Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous agonist, adenosine). wikipedia.org These modulators can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric agonist. wikipedia.org
Currently, there is a lack of specific scientific literature detailing any investigation into the allosteric modulation potential of Adenosine, N-(tetrahydro-3-thienyl)- at any of the adenosine receptor subtypes. The primary focus of research on this compound has been its role as an orthosteric agonist at the A₁ adenosine receptor. Therefore, its capacity to act as an allosteric modulator remains an uncharacterized aspect of its pharmacology.
Molecular and Cellular Mechanisms of Action
G Protein Coupling and Signal Transduction Pathways
The activation of adenosine (B11128) receptors by an agonist like Adenosine, N-(tetrahydro-3-thienyl)- initiates a cascade of intracellular events mediated by heterotrimeric G proteins. The specific G protein subtype to which an adenosine receptor couples dictates the downstream signaling pathway. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, whereas A2A and A2B receptors preferentially couple to Gs proteins, stimulating adenylyl cyclase activity. nih.gov
A primary signaling mechanism for adenosine receptors involves the modulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). sigmaaldrich.comwikipedia.org cAMP is a ubiquitous second messenger that regulates a vast array of cellular functions. nih.govwikipedia.org
If Adenosine, N-(tetrahydro-3-thienyl)- acts as an agonist at A1 or A3 adenosine receptors, it would be expected to inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels. nih.gov Conversely, if it activates A2A or A2B receptors, it would lead to the stimulation of adenylyl cyclase and a subsequent increase in cAMP concentrations. nih.gov The ultimate physiological response depends on the specific cell type and the complement of adenosine receptor subtypes expressed.
| Receptor Subtype | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Impact on Intracellular cAMP |
|---|---|---|---|
| A1 | Gi/o | Inhibition | Decrease |
| A2A | Gs | Stimulation | Increase |
| A2B | Gs | Stimulation | Increase |
| A3 | Gi/o | Inhibition | Decrease |
The Phosphoinositide 3-Kinase (PI3K) pathway is a critical signaling network that governs cell growth, proliferation, survival, and metabolism. nih.gov Activation of this pathway is a known downstream effect of certain adenosine receptor subtypes. For instance, stimulation of the A3 adenosine receptor has been shown to activate the PI3K/Akt pathway. nih.gov This activation can, in turn, influence other signaling cascades, such as the MAPK/ERK pathway. nih.gov Therefore, if Adenosine, N-(tetrahydro-3-thienyl)- is an A3 receptor agonist, it could potentially modulate cellular processes through the PI3K pathway.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central regulator of a wide range of cellular activities, including cell proliferation, differentiation, and apoptosis. nih.gov Adenosine receptors have been demonstrated to influence MAPK pathways. For example, adenosine can activate the ERK/MAPK pathway through A2A receptors in Schwann cells. nih.gov In other contexts, such as in human granulosa-luteal cells, ATP, a precursor of adenosine, can induce the nuclear translocation of MAPKs. nih.gov The specific effect of Adenosine, N-(tetrahydro-3-thienyl)- on the MAPK pathway would be contingent on the receptor subtype it targets and the cellular context.
The Extracellular Signal-Regulated Kinase (ERK) pathway is a well-characterized MAPK cascade. nih.gov The activation of adenosine receptors can lead to the phosphorylation and activation of ERK1/2. In some cell types, A1 receptor activation has been shown to promote ERK1/2 activation. nih.gov Conversely, in A375 human melanoma cells, an A3 receptor agonist was found to reduce the basal levels of ERK1/2 phosphorylation, leading to an inhibition of cell proliferation. nih.gov This highlights the complex and context-dependent nature of ERK pathway modulation by adenosine receptor agonists.
Regulation of Intracellular Signaling Cascades
The interaction of Adenosine, N-(tetrahydro-3-thienyl)- with adenosine receptors can trigger a complex network of intracellular signaling cascades beyond the canonical adenylyl cyclase pathway. These can include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, adenosine receptor activation can modulate the activity of various ion channels. The specific combination of signaling pathways activated by Adenosine, N-(tetrahydro-3-thienyl)- would depend on its receptor selectivity and the specific cellular environment.
Receptor Internalization and Desensitization Dynamics
Prolonged exposure of G protein-coupled receptors to their agonists typically leads to desensitization, a process that diminishes the cellular response to the stimulus. This is often followed by receptor internalization, where the receptors are removed from the cell surface. nih.govresearchgate.net
Structure Activity Relationships Sar of N⁶ Substituted Adenosine Derivatives
Impact of N⁶-Thienyl Moiety on Receptor Binding and Selectivity
While specific binding affinity data for N-(tetrahydro-3-thienyl)adenosine across all adenosine (B11128) receptor subtypes is not extensively documented in a single comparative study, the available information suggests a strong preference for the A₁ receptor over the A₂A, A₂B, and A₃ subtypes. This selectivity is a key characteristic of many N⁶-cycloalkyl and N⁶-heterocyclic adenosine analogs.
Table 1: Comparative Binding Affinities of N⁶-Substituted Adenosine Derivatives
| Compound | A₁ Receptor Affinity (Kᵢ, nM) | A₂A Receptor Affinity (Kᵢ, nM) | A₃ Receptor Affinity (Kᵢ, nM) |
|---|---|---|---|
| N⁶-(Tetrahydro-3-thienyl)adenosine | Data not available | Data not available | Data not available |
| N⁶-Cyclopentyladenosine (CPA) | ~1.4 | ~2400 | ~7600 |
| N⁶-(R)-Phenylisopropyladenosine (R-PIA) | ~1.1 | ~98 | ~1800 |
| N⁶-(Tetrahydrofuranyl)adenosine | Similar to thienyl analog | Data not available | Data not available |
Note: The data presented is compiled from various sources and may have been determined using different experimental conditions. Direct comparison should be made with caution.
Stereochemical Influence of the Tetrahydro-3-thienyl Group
Comparison with Other N⁶-Substituted Adenosine Analogues
To understand the unique contribution of the tetrahydro-3-thienyl moiety, it is insightful to compare its properties with other well-characterized N⁶-substituted adenosine analogues.
N⁶-Cyclopentyladenosine (CPA): CPA is a widely used, potent, and selective A₁ adenosine receptor agonist. The cyclopentyl group is a simple, lipophilic carbocycle that fits well into the hydrophobic pocket of the A₁ receptor. Both the tetrahydro-3-thienyl and cyclopentyl groups are five-membered rings, suggesting a degree of structural similarity. However, the presence of the sulfur atom in the thienyl ring introduces heteroatomic interactions and alters the electronic and conformational properties compared to the all-carbon cyclopentyl ring.
N⁶-(Tetrahydrofuranyl)adenosine: This analogue is particularly interesting as it is the oxygen-containing counterpart to N-(tetrahydro-3-thienyl)adenosine. Studies have shown that N⁶-(thiolan-3-yl)adenosine (another name for N-(tetrahydro-3-thienyl)adenosine) and N⁶-(tetrahydrofuran-3-yl)adenosine exhibit similar activities at the A₁ adenosine receptor. This suggests that the receptor can accommodate either a sulfur or an oxygen atom at this position within the five-membered heterocyclic ring without a dramatic loss of affinity, highlighting a degree of flexibility in the receptor's binding pocket.
Correlation of Structural Modifications with Functional Activity
The functional activity of N⁶-substituted adenosine derivatives, such as their ability to activate the A₁ receptor and trigger downstream signaling pathways (e.g., inhibition of adenylyl cyclase), is intrinsically linked to their structural features. For N-(tetrahydro-3-thienyl)adenosine, its potent agonist activity at the A₁ receptor is a direct consequence of the favorable interactions between the thienyl moiety and the receptor's binding site.
While specific studies on the modification of the tetrahydro-3-thienyl ring itself are limited, general SAR principles for N⁶-substituents provide valuable insights. For instance, the size, shape, and lipophilicity of the substituent are critical determinants of agonist efficacy. Modifications that alter the conformation of the tetrahydro-3-thienyl ring or introduce steric hindrance could be expected to modulate the functional activity. The degree of receptor activation, whether a compound acts as a full or partial agonist, is also highly dependent on the precise fit and the nature of the interactions within the receptor's binding pocket.
Preclinical Biological Evaluation of Adenosine, N Tetrahydro 3 Thienyl
In Vitro Studies in Cellular Systems
In vitro studies are fundamental for characterizing the molecular and cellular effects of a compound. For Adenosine (B11128), N-(tetrahydro-3-thienyl)- and its analogs, these studies have been instrumental in elucidating their interactions with specific cellular targets and their influence on key physiological processes.
Receptor Expression Systems (e.g., CHO, HEK293 Cells)
Receptor expression systems, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, are indispensable tools for studying the interaction of a compound with specific receptors in a controlled environment. evitria.comexpressionsystems.com These cell lines are often utilized due to their high transfectability and capacity for producing human-like post-translational modifications, which is crucial for the correct folding and function of recombinant proteins like G protein-coupled receptors. evitria.comnih.goveppendorf.comnih.gov
In the evaluation of adenosine analogs, CHO cells have been employed to express human adenosine receptor subtypes to determine the potency and selectivity of new compounds. For instance, a study on a series of N(6)-substituted adenosines, including the structurally related compound N(6)-(3-thiabicyclo[3.2.1]octan-6-yl)adenosine, utilized CHO cells expressing human A1, A2A, A2B, and A3 adenosine receptors. nih.gov The potency of these compounds was assessed by measuring their effects on cyclic adenosine monophosphate (cAMP) accumulation. nih.gov This methodology allows for a precise determination of a compound's agonist or antagonist activity at each receptor subtype.
The choice between CHO and HEK293 cells can be influenced by the specific protein being expressed, as differences in their secretory pathways can affect protein yield and glycosylation patterns. nih.gov HEK293 cells, being of human origin, can sometimes offer advantages in producing proteins with human-like characteristics. evitria.comnih.gov
Table 1: Receptor Activity of a Structurally Related Adenosine Analog in a CHO Cell Expression System
| Compound | Receptor Subtype | Assay Type | Potency (EC50) | Finding | Reference |
|---|
Assessment of Cellular Proliferation and Differentiation Modulation
Adenosine and its analogs are known to play a role in the regulation of cell proliferation and differentiation in various cell types. researchgate.netnih.gov Studies have shown that adenosine can modulate the proliferation of cells such as human dermal papilla cells and FRTL-5 thyroid cells. researchgate.netnih.gov For example, in human dermal papilla cells, adenosine has been observed to stimulate the Wnt/β-catenin signaling pathway, which is associated with hair growth. researchgate.net Conversely, in FRTL-5 thyroid cells, adenosine has been shown to inhibit mitogen-evoked DNA synthesis, suggesting an anti-proliferative effect in that specific context. nih.gov
The activation of different adenosine receptor subtypes can lead to varied effects on cell proliferation. Stimulation of the A3 adenosine receptor, for instance, has been implicated in both influencing cell death and proliferation. nih.gov In human melanoma cells, an A3 receptor agonist was found to inhibit cell proliferation by affecting key signaling pathways. nih.gov
While direct studies on the effect of Adenosine, N-(tetrahydro-3-thienyl)- on cellular proliferation and differentiation are not extensively documented, the known activities of adenosine and its analogs suggest this is a key area for investigation. The specific effects would likely depend on the cell type, the expression levels of adenosine receptor subtypes, and the compound's unique affinity and efficacy at these receptors.
Modulation of Inflammatory Responses in Cell Models
Adenosine is a well-established modulator of inflammation, primarily exerting anti-inflammatory effects through its receptors, particularly the A2A and A3 subtypes. nih.govnih.govnih.gov The activation of these receptors can suppress the function of various immune cells and reduce the production of pro-inflammatory cytokines. nih.gov For example, adenosine signaling can influence the differentiation of T-cells, promoting the development of non-inflammatory Th17 cells. nih.gov
The A3 adenosine receptor is highly expressed in immune cells and is a therapeutic target for inflammatory diseases like rheumatoid arthritis and psoriasis. nih.gov Agonists of the A3 receptor have shown promise in preclinical and clinical studies for these conditions. nih.gov
Given the potent and selective A1 receptor agonism of the structurally related compound, N(6)-(3-thiabicyclo[3.2.1]octan-6-yl)adenosine, its primary mechanism of action might not be directly through the classical anti-inflammatory A2A or A3 receptors. nih.gov However, A1 receptor activation can also have modulatory effects on inflammation, and this would be a critical aspect to investigate for Adenosine, N-(tetrahydro-3-thienyl)- in appropriate inflammatory cell models.
Regulation of Angiogenesis in Cell Models
Angiogenesis, the formation of new blood vessels, is a complex process that can be influenced by adenosine. The role of adenosine in angiogenesis is multifaceted, with effects depending on the specific receptor subtype activated and the cellular context. For instance, activation of A2A and A2B receptors is often associated with pro-angiogenic effects, while A1 and A3 receptor activation can have inhibitory roles.
In Vivo Studies in Animal Models
In vivo studies are crucial for understanding the physiological effects of a compound in a whole organism. For adenosine analogs, these studies have often focused on their significant impact on the cardiovascular system.
Cardiovascular System Modulation
Adenosine is a key endogenous regulator of cardiovascular function, exerting effects on heart rate, blood pressure, and coronary blood flow. nih.govnih.gov It acts through its four receptor subtypes, which are all present in the cardiovascular system. frontiersin.org Adenosine and its analogs are known for their potent vasodilatory effects and are used clinically in myocardial perfusion imaging. nih.gov
In preclinical animal models, adenosine administration has been shown to be cardioprotective, particularly in the context of ischemia-reperfusion injury, where it can reduce infarct size. nih.gov This protective effect is a key area of investigation for novel adenosine receptor agonists.
A study involving the structurally related A1 adenosine receptor agonist, N(6)-(3-thiabicyclo[3.2.1]octan-6-yl)adenosine, evaluated its protective effects in a simulated ischemia model using cultured cardiomyoblasts. The compound was found to significantly reduce cell death under hypoxic conditions, highlighting its potential as a cardioprotective agent. nih.gov
Table 2: Cardioprotective Effects of a Structurally Related Adenosine Analog in a Cell Model of Ischemia
| Compound | Cell Model | Condition | Finding | Reference |
|---|
These findings in a cellular model strongly suggest that Adenosine, N-(tetrahydro-3-thienyl)-, if it exhibits a similar A1 receptor agonist profile, could have significant modulatory effects on the cardiovascular system in vivo. Further studies in animal models of cardiovascular disease would be required to confirm these potential therapeutic benefits.
Central Nervous System Modulation (e.g., Neuroprotection, Pain, Sleep Regulation)
Neuroprotection: Adenosine is a significant neuromodulator in the central nervous system (CNS), with its extracellular levels increasing under conditions of metabolic stress like ischemia. researchgate.net Activation of adenosine A1 receptors is generally considered neuroprotective. researchgate.netnih.gov The neuroprotective effects of adenosine have been demonstrated in various in vitro and in vivo models of neurodegenerative diseases and cerebral ischemia. researchgate.netnih.govresearchgate.net For instance, some adenosine analogs have been shown to provide neuroprotection in models of stroke and spinal cord injury. nih.govresearchgate.net
Pain: Adenosine and its receptors are deeply involved in the pathophysiology of pain, including neuropathic and inflammatory pain. nih.govnih.gov It modulates the transmission of pain signals in both peripheral and central nervous systems. nih.gov The activation of A1 receptors is often associated with analgesic effects. More recent research has also implicated A3 adenosine receptor agonists in mediating antinociceptive effects in preclinical models of neuropathic pain. nih.govnih.gov
Sleep Regulation: Adenosine is widely recognized as an endogenous sleep-regulatory substance. jtsm.orgnih.govfrontiersin.orgnih.gov Its extracellular concentrations rise in the basal forebrain and cortex during prolonged wakefulness and decrease during sleep, suggesting its role as a homeostatic regulator of sleep. nih.govnih.govresearchgate.net The sleep-promoting effects of adenosine are thought to be mediated through the activation of A1 and A2A receptors. jtsm.orgyoutube.com For example, adenosine can inhibit wake-promoting neurons and excite sleep-promoting neurons. frontiersin.org
Renal Physiology Modulation
In the kidney, adenosine is an important autacoid that helps regulate renal function in response to metabolic demands and oxygen levels. nih.govnih.govjvsmedicscorner.com It influences glomerular filtration rate (GFR), renal blood flow, and tubular transport. nih.govjvsmedicscorner.commdpi.com Adenosine typically causes vasoconstriction of the afferent arterioles, which can lower the GFR, a mechanism thought to be a form of metabolic control to reduce the kidney's workload. nih.govjvsmedicscorner.com In contrast, it can lead to vasodilation in the renal medulla. nih.govjvsmedicscorner.com The various adenosine receptor subtypes (A1, A2A, A2B, and A3) are expressed in the kidney and mediate these diverse effects. mdpi.complos.org
Immunomodulatory Effects (e.g., Anti-inflammatory Responses, Cancer Immunity)
Anti-inflammatory Responses: Adenosine is a potent endogenous regulator of inflammation. nih.govnih.gov It generally exerts anti-inflammatory effects by acting on adenosine receptors expressed on various immune cells. nih.gov For example, signaling through the A2A receptor can suppress the activity of neutrophils, macrophages, and lymphocytes. nih.gov The balance between pro-inflammatory ATP and anti-inflammatory adenosine is crucial in modulating immune responses. nih.gov
Cancer Immunity: The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which plays a significant role in tumor immune evasion. nih.govthno.orgnih.govmdpi.com Adenosine can suppress the function of effector immune cells like T cells and natural killer (NK) cells, while enhancing the activity of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govmdpi.comoaepublish.com This immunosuppressive action within the TME can hinder anti-tumor immune responses. thno.orgnih.govoaepublish.com Consequently, blocking the adenosine pathway is being explored as a strategy in cancer immunotherapy. nih.govthno.orgmdpi.com
Computational and Structural Biology Insights
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For "Adenosine, N-(tetrahydro-3-thienyl)-," docking studies would aim to place the molecule within the binding pocket of the four adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). The binding of N6-substituted adenosine analogs, such as the well-studied N6-cyclopentyladenosine (CPA), provides a valuable template for understanding these interactions. wikipedia.org
Typically, the adenosine moiety of the ligand forms conserved hydrogen bonds with specific residues in the binding pocket. For instance, in the A3 adenosine receptor, interactions with residues like Asn250 and Phe168 are crucial for ligand recognition and binding. nih.gov The N6-substituent, in this case, the tetrahydro-3-thienyl group, extends into a more variable region of the binding pocket. The nature and conformation of this substituent are critical determinants of subtype selectivity.
The tetrahydrothienyl group, with its sulfur-containing heterocyclic ring, can engage in various non-covalent interactions, including hydrophobic and van der Waals interactions, with the surrounding amino acid residues. The precise nature of these interactions would dictate the binding affinity and selectivity of "Adenosine, N-(tetrahydro-3-thienyl)-" for the different adenosine receptor subtypes. Docking simulations can reveal key interacting residues and provide a rationale for observed or predicted binding affinities.
| Interaction Type | Potential Interacting Residues in Adenosine Receptors | Significance |
| Hydrogen Bonding | Asn (e.g., Asn250 in A3AR), Ser, His | Anchors the adenosine core of the ligand in the binding pocket. nih.govscispace.com |
| π-π Stacking | Phe (e.g., Phe168 in A3AR) | Stabilizes the purine (B94841) ring of the ligand. nih.gov |
| Hydrophobic Interactions | Leu, Val, Ile, Met | Accommodate the N6-substituent and contribute to binding affinity and selectivity. |
| van der Waals Forces | Various nonpolar residues | Contribute to the overall stability of the ligand-receptor complex. |
Homology Modeling of Adenosine Receptors and Ligand Binding Sites
Since the experimental three-dimensional structures of all adenosine receptor subtypes are not available, homology modeling is an essential tool to generate reliable structural models. nih.gov This technique uses the known crystal structure of a related protein (a template) to build a model of the target protein. The crystal structures of the A2A and A1 adenosine receptors have been solved and frequently serve as templates for modeling the A2B and A3 subtypes. nih.gov
By docking "Adenosine, N-(tetrahydro-3-thienyl)-" into these homology models, researchers can visualize the potential binding mode and identify key interactions. This information is invaluable for understanding the structure-activity relationships (SAR) of a series of related compounds and for designing new derivatives with improved properties.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its conformational flexibility and stability. acs.org An MD simulation of "Adenosine, N-(tetrahydro-3-thienyl)-" bound to an adenosine receptor would reveal how the ligand and protein move and adapt to each other. nih.gov
These simulations can highlight the stability of key interactions identified through molecular docking and may reveal the formation of transient interactions that are not captured by static docking poses. Furthermore, MD simulations can be used to study the conformational changes in the receptor upon ligand binding, which are essential for receptor activation or inhibition. For instance, the movement of specific transmembrane helices is a hallmark of G protein-coupled receptor (GPCR) activation. acs.orgnih.gov
Conformational analysis of the "Adenosine, N-(tetrahydro-3-thienyl)-" ligand itself is also important. The tetrahydrothienyl ring is flexible and can adopt different conformations (e.g., envelope or twist). MD simulations can help determine the preferred conformation of the ligand in solution and when bound to the receptor, which is a critical aspect of its interaction and biological activity. nih.gov
Structure-Based Ligand Design Principles Applied to Adenosine Derivatives
The insights gained from molecular docking, homology modeling, and molecular dynamics simulations form the foundation of structure-based ligand design. nih.govstructuretx.com By understanding the key interactions and the shape of the binding pocket, medicinal chemists can rationally design new adenosine derivatives with desired properties.
For "Adenosine, N-(tetrahydro-3-thienyl)-," structure-based design could involve several strategies:
Modifying the tetrahydrothienyl substituent: Introducing substituents onto the thienyl ring could lead to additional interactions with the receptor, potentially increasing affinity or selectivity.
Altering the stereochemistry: The tetrahydrothienyl group is chiral. Synthesizing and testing different stereoisomers could lead to compounds with significantly different biological activities.
Exploring alternative ring systems: Replacing the tetrahydrothienyl group with other heterocyclic or carbocyclic rings could lead to the discovery of novel ligands with different selectivity profiles.
Modifying the adenosine core: While the adenosine core is often conserved for receptor recognition, modifications at the C2 or N6 positions of the purine ring, or on the ribose moiety, have been shown to modulate the activity and selectivity of adenosine receptor ligands. nih.gov
The ultimate goal of structure-based design is to create a positive feedback loop where computational predictions guide chemical synthesis, and experimental testing of the new compounds provides feedback to refine the computational models. This iterative process has been highly successful in the development of potent and selective ligands for a variety of biological targets, including adenosine receptors.
Advanced Research Methodologies and Techniques
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique used to determine the affinity of a test compound for a specific receptor. This method involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the receptor of interest. By measuring the ability of an unlabeled compound, such as Adenosine (B11128), N-(tetrahydro-3-thienyl)-, to displace the radioligand from the receptor, its binding affinity (Ki) can be determined.
In a typical assay, cell membranes expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3) are incubated with a fixed concentration of a suitable radioligand. Increasing concentrations of the unlabeled test compound, Adenosine, N-(tetrahydro-3-thienyl)-, are then added. The amount of radioligand bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 value using the Cheng-Prusoff equation. These assays provide crucial data on the potency and selectivity of the compound for different receptor subtypes. ed.ac.uknih.gov
Table 1: Hypothetical Radioligand Displacement Data for Adenosine, N-(tetrahydro-3-thienyl)- at Human Adenosine Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
|---|---|---|
| A1 | [3H]CCPA | 15.2 |
| A2A | [3H]CGS 21680 | 125.8 |
| A2B | [3H]DPCPX | >1000 |
| A3 | [125I]AB-MECA | 2.5 |
Fluorescent Ligand Applications in Live Cell Imaging
The use of fluorescently labeled ligands offers a powerful tool for visualizing receptor dynamics in real-time within living cells. nih.gov A fluorescent derivative of Adenosine, N-(tetrahydro-3-thienyl)- or a competing fluorescent ligand could be synthesized to study various cellular processes. These include receptor localization on the cell surface, agonist-induced receptor internalization (a process of desensitization), and the kinetics of ligand binding and dissociation directly on the cell membrane. core.ac.uk
Confocal microscopy is a key technique used in these studies, allowing for high-resolution imaging of fluorescently tagged molecules within different cellular compartments. researchgate.net This methodology can provide valuable insights into the cellular and subcellular distribution of the receptors that Adenosine, N-(tetrahydro-3-thienyl)- interacts with and how this interaction influences receptor trafficking.
Genetic Receptor Deletion and Mutagenesis Studies
To definitively confirm that the observed effects of Adenosine, N-(tetrahydro-3-thienyl)- are mediated by a specific adenosine receptor subtype, studies using cells or animal models with genetic deletion (knockout) of that receptor are employed. nih.govnih.gov If the compound loses its effect in cells or animals lacking a particular receptor, it provides strong evidence that this receptor is the primary target.
Furthermore, site-directed mutagenesis can be used to identify the specific amino acid residues within the receptor that are crucial for the binding of Adenosine, N-(tetrahydro-3-thienyl)-. nih.gov By systematically changing individual amino acids in the receptor's binding pocket and then re-evaluating the compound's binding affinity and functional potency, a detailed map of the molecular interactions can be constructed. This information is invaluable for understanding the structure-activity relationship and for the rational design of more potent and selective analogs. tiktok.com
Future Research Perspectives and Translational Potential
Development of Novel Selective Agonists and Antagonists
The quest for receptor subtype selectivity remains a cornerstone of adenosine (B11128) receptor research. The four subtypes (A1, A2A, A2B, and A3) mediate distinct, and sometimes opposing, physiological effects. nih.gov For instance, A1 receptor activation can cause cardiac depression, while A2A receptor activation leads to vasodilation. nih.gov Therefore, developing agonists and antagonists that can selectively target a single subtype is crucial for achieving desired therapeutic outcomes while minimizing adverse effects.
A promising strategy in this domain is the "functionalized congener" approach. nih.gov This method involves introducing a chemically reactive group onto the ligand, which can then be used to attach various other molecular entities, creating a library of conjugates with a common pharmacophore. nih.gov This technique has been successfully used to synthesize adenosine conjugates that are highly selective for A1 receptors and to develop novel, more hydrophilic xanthine (B1682287) antagonists with A1 selectivity. nih.gov
Future work on N-(tetrahydro-3-thienyl)adenosine and its derivatives will likely employ similar strategies. By systematically modifying the tetrahydrothiophene (B86538) ring and other parts of the adenosine scaffold, researchers can aim to create new analogs with enhanced selectivity for one or more adenosine receptor subtypes. The table below summarizes the activity of various adenosine derivatives, illustrating the ongoing effort to achieve subtype selectivity. diva-portal.orgmdpi.com
Table 1: Binding Affinities and Selectivity of Various Adenosine Receptor Ligands This table is interactive. You can sort and filter the data.
| Compound | Target Receptor | Activity/Affinity (Ki) | Selectivity Profile | Reference |
|---|---|---|---|---|
| Compound 1 | A2A AR | < 10 nM | High A1/A2A & A2B/A2A selectivity | diva-portal.org |
| Compound 4 | A2A AR | < 10 nM | High A1/A2A & A2B/A2A selectivity | diva-portal.org |
| (R)-6 | A2A AR | < 10 nM | High A1/A2A & A2B/A2A selectivity | diva-portal.org |
| Compound 2 | A3 AR | K_B in 6-14 nM range | Antagonist | diva-portal.org |
| Compound 3d | A1 AR | pKi = 6.80 ± 0.07 | Potent and selective A1 antagonist | mdpi.com |
| Compound 3r | A3 AR | High | Potent and selective A3 antagonist | mdpi.com |
| Compound 3s | A3 AR | High | Potent and selective A3 antagonist | mdpi.com |
| Compound 3q | A1/A3 AR | High | Dual A1/A3 antagonist | mdpi.com |
Exploration of Biased Agonism and Allosteric Modulation
Beyond simple activation or blockade, the concept of biased agonism offers a more sophisticated approach to drug action. Biased agonism describes the ability of a ligand to preferentially activate certain downstream signaling pathways over others, even when acting on the same receptor. nih.gov This phenomenon provides a powerful opportunity to design drugs that trigger therapeutically beneficial signals while avoiding those associated with unwanted side effects. nih.gov Research efforts are increasingly focused on understanding the structure-function relationships that govern biased agonism at adenosine receptors to harness this for therapeutic gain. nih.gov
Complementing this is the exploration of allosteric modulation. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site used by the endogenous agonist, adenosine. nih.govcapes.gov.br These modulators can enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the orthosteric ligand. For example, a series of 1H-imidazo-[4,5-c]quinolines have been identified as selective positive allosteric enhancers for the human A3 adenosine receptor. capes.gov.br These compounds were found to increase both the potency and the maximal efficacy of A3 agonists. capes.gov.br
Future research on N-(tetrahydro-3-thienyl)adenosine could explore how modifications to its structure might induce biased signaling or how it could be co-administered with an allosteric modulator to fine-tune its activity at a specific receptor subtype. This could lead to a new generation of safer and more effective therapeutics.
Investigation of Receptor Hetero- and Homodimerization Effects
It is now widely accepted that G protein-coupled receptors (GPCRs), including adenosine receptors, can form dimers (homodimers of the same receptor type or heterodimers of different receptor types) or even larger oligomers. nih.govnih.gov This dimerization can significantly alter the pharmacological and functional properties of the receptors. nih.gov For instance, the A1-A2A receptor heteromer is a well-studied example where the signaling output can be different from that of either receptor acting alone. nih.gov The formation of these heteromers can create novel drug targets and add another layer of complexity to ligand design.
Computational modeling has been used to predict the interfaces of receptor dimerization, with studies suggesting that transmembrane domains 4 and 5 (TM4-5) are a favored contact site for A3 adenosine receptor homodimers. nih.gov The discovery that A2A-A2B receptor heteromers are the true mediators of adenosine's effects in brown adipose tissue highlights the physiological relevance of these complexes. nih.gov
A crucial future direction for N-(tetrahydro-3-thienyl)adenosine research is to investigate its binding and signaling effects not just on monomeric receptors but also on physiologically relevant homo- and heterodimers. Understanding how this compound modulates the function of receptor complexes will be essential for predicting its effects in a complex biological system and for its potential therapeutic application.
Advancements in Medicinal Chemistry and Ligand Optimization Strategies
Continued progress in medicinal chemistry is vital for optimizing adenosine receptor ligands like N-(tetrahydro-3-thienyl)adenosine. Strategies to improve properties such as bioavailability, metabolic stability, and target selectivity are constantly evolving. nih.gov The synthesis of N6-substituted derivatives, for example, has been a fruitful avenue for developing potent agonists. nih.govresearchgate.net
One key challenge is the species-dependent variation in ligand affinity, where a compound that is selective for a human receptor subtype may have different properties at the equivalent receptor in a rat or mouse. nih.gov This complicates the translation of preclinical findings. Advanced medicinal chemistry approaches aim to develop ligands with more consistent cross-species pharmacology.
Future ligand optimization strategies for N-(tetrahydro-3-thienyl)adenosine derivatives could include:
Structure-Activity Relationship (SAR) Studies: Systematically altering the chemical structure to identify which molecular features are critical for affinity and selectivity at each adenosine receptor subtype. nih.gov
Prodrug Approaches: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties. The modification is later removed by metabolic processes in the body to release the active drug. nih.gov
Scaffold Hopping: Replacing the core adenosine or tetrahydrothiophene structure with other chemical motifs to discover novel ligands with improved properties. nih.gov
Targeting Mutant Receptors: Designing ligands that can specifically target mutated receptors, which could be relevant in certain diseases like cancer. nih.gov
The table below presents examples of synthetic strategies and the resulting compounds, showcasing the chemical diversity being explored in the field of adenosine receptor ligands.
Table 2: Examples of Synthetic Approaches for Adenosine Receptor Ligands This table is interactive. You can sort and filter the data.
| Approach | Starting Material / Scaffold | Resulting Compound Type | Key Finding | Reference |
|---|---|---|---|---|
| Functionalized Congener | N6-phenyladenosines | Conjugates with a common pharmacophore | Highly selective A1 receptor agonists | nih.gov |
| N6-Substitution | D-glucose | 3'-ureido-N6-(3-iodobenzyl)adenosine | High affinity for mutant A3 AR | nih.gov |
| Regioselective N6-Alkylation | N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine | N6-alkyladenosines | Convenient substrate for selective alkylations | researchgate.net |
| 8-Position Substitution | Xanthines | 8-(3-phenylpropyl)-1,3,7-triethylxanthine | Potent and novel A1 receptor antagonist | nih.gov |
| C2- and C6-Purine Substitution | 2-Aryladenine | 4-(2-(3-Chlorophenyl)-9-methyl-9H-purin-6-yl)morpholine | Potent and selective A1 antagonist | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
